4-Phenanthrenecarboxylic acid
Overview
Description
4-Phenanthrenecarboxylic acid is a polycyclic aromatic hydrocarbon derivative. It is a carboxylic acid with a phenanthrene backbone, which is a three-ring structure composed of fused benzene rings. This compound is of interest due to its role as an intermediate in the degradation of polycyclic aromatic hydrocarbons, which are environmental pollutants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenanthrenecarboxylic acid can be synthesized through the oxidation of pyrene. One method involves the ozonolysis of pyrene in dimethylformamide, followed by treatment with aqueous acetic acid and potassium hydroxide. The resulting product is further purified through recrystallization from dimethylformamide and glacial acetic acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar oxidation processes as described above, with potential variations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Phenanthrenecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Reagents such as ozone and potassium hydroxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed.
Substitution: Alcohols or amines in the presence of catalysts or activating agents.
Major Products Formed:
Oxidation: Products include 4-phenanthrenol and phthalic acid.
Reduction: Reduced derivatives of the phenanthrene structure.
Substitution: Esters and amides of this compound.
Scientific Research Applications
4-Phenanthrenecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other polycyclic aromatic compounds.
Medicine: Research into its derivatives may provide insights into potential pharmaceutical applications.
Industry: It is used in the study of environmental pollutants and their degradation pathways.
Mechanism of Action
The mechanism of action of 4-Phenanthrenecarboxylic acid primarily involves its role in the degradation of polycyclic aromatic hydrocarbons. Microorganisms such as Mycobacterium gilvum can metabolize this compound through enzymatic pathways, leading to its breakdown into less harmful substances. Key enzymes involved include extradiol dioxygenase, which catalyzes the cleavage of the aromatic ring structure .
Comparison with Similar Compounds
- 4-Phenanthrenol
- 1-Naphthol
- Phthalic acid
Comparison: 4-Phenanthrenecarboxylic acid is unique due to its specific structure and the position of the carboxylic acid group on the phenanthrene backbone. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to similar compounds like 4-Phenanthrenol and 1-Naphthol, this compound has distinct chemical properties and degradation pathways .
Properties
IUPAC Name |
phenanthrene-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZVGTSZLAQRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194989 | |
Record name | 4-Phenanthrenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42156-92-3 | |
Record name | 4-Phenanthrenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42156-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenanthrenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042156923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenanthrenecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Phenanthrenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenanthrene-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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